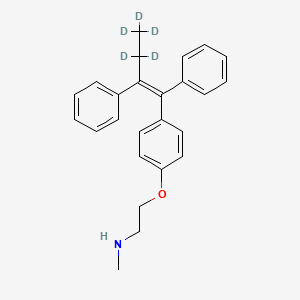
N-Desmethyl Tamoxifen-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Tamoxifen-d5 is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is also known as ICI-55,548 . The molecular formula of this compound is C25H22D5NO and its molecular weight is 362.52 . It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .
Synthesis Analysis
Tamoxifen is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen. N-desmethyl-tamoxifen is further metabolized to endoxifen via CYP2D6 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C25H22D5NO . Further details about the molecular structure are not available from the search results.Chemical Reactions Analysis
Tamoxifen and its metabolites were separated and detected by liquid chromatography–tandem mass spectrometry using multiple-reaction monitoring . This method was linear between 0.4 and 200 ng/g for 4-hydroxy-tamoxifen and endoxifen, and 4–2,000 ng/g for tamoxifen and N-desmethyl-tamoxifen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C25H22D5NO and a molecular weight of 362.52 .科学的研究の応用
Endoxifen, a metabolite of N-Desmethyl Tamoxifen, is a potent antiestrogen targeting estrogen receptor alpha for degradation in breast cancer cells. It blocks ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation, supporting the theory that endoxifen is critical for Tamoxifen's effectiveness in treating ER-positive breast cancer (Wu et al., 2009).
N-Desmethyltamoxifen's hydroxylation to endoxifen by CYP2D6 plays a crucial role in Tamoxifen's clinical activity. Studies indicate that CYP2D6 genotype and concurrent medications significantly affect endoxifen plasma concentrations (Borges et al., 2006).
Tamoxifen-DNA adducts, including those involving N-Desmethyltamoxifen, have been studied to understand Tamoxifen's genotoxic mechanism in endometrial cancer, although findings show no direct genotoxic mechanism involving these adducts in endometrial cancer initiation (Beland et al., 2004).
The metabolism of Tamoxifen to N-Desmethyl Tamoxifen and other metabolites in human liver microsomes has been studied to understand its bioactivation pathway and the role of various cytochrome P450 isoforms (Watanabe et al., 2015).
The deuterium isotope effect for alpha-hydroxylation of Tamoxifen, leading to the formation of N-Desmethyl Tamoxifen metabolites, has been investigated for its impact on the genotoxicity of Tamoxifen (Jarman et al., 1995).
Pharmacogenetics of endocrine therapy for breast cancer includes the study of CYP2D6 polymorphisms affecting the conversion of N-Desmethyl Tamoxifen to endoxifen, impacting breast cancer outcomes in tamoxifen-treated patients (Higgins & Stearns, 2011).
作用機序
Target of Action
N-Desmethyl Tamoxifen-d5 is a major metabolite of Tamoxifen , a selective estrogen receptor modulator (SERM) . Its primary target is the estrogen receptor . The role of the estrogen receptor is to bind to estrogen, a hormone that plays a crucial role in the growth and development of female secondary sexual characteristics. In the context of breast cancer, estrogen can promote the growth of cancer cells .
Mode of Action
Instead, it blocks the receptor, preventing estrogen from binding to it . This inhibits the growth of cancer cells that require estrogen to grow and divide . This compound is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of Tamoxifen in the body .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. Tamoxifen is primarily metabolized into this compound, which is then further metabolized into endoxifen . These metabolic processes involve various enzymes, including those in the cytochrome P450 family . The end product, endoxifen, is a potent estrogen receptor antagonist .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Tamoxifen is well absorbed and then metabolized into this compound . The compound is then further metabolized into endoxifen . The bioavailability of this compound and its metabolites can be influenced by various factors, including individual genetic variations in the enzymes involved in its metabolism .
Result of Action
The primary result of this compound’s action is the inhibition of estrogen receptor-positive breast cancer cell growth . By blocking the estrogen receptor, this compound prevents estrogen from promoting the growth of these cancer cells . This can lead to a decrease in the size of the tumor and potentially prevent the spread of the cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly variations in the genes encoding the enzymes involved in the metabolism of Tamoxifen . Other factors, such as the individual’s overall health, age, and the presence of other medications, can also influence the action of this compound .
Safety and Hazards
将来の方向性
Research into tamoxifen resistance is a key area of future study. Understanding the complex metabolism and pharmacokinetics of tamoxifen is important for dose optimization . Larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .
生化学分析
Biochemical Properties
N-Desmethyl Tamoxifen-d5 interacts with various enzymes and proteins. It is primarily metabolized by the cytochrome P450 enzymes, particularly CYP2D6 . In one study, this compound was found to have an affinity for the estrogen receptor of 2.4% relative to estradiol .
Cellular Effects
This compound, like tamoxifen, exerts its effects on various types of cells, particularly cancer cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the estrogen receptor, modulating its activity and thereby influencing the transcription of genes regulated by this receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, tamoxifen levels explain 68% of the variability in N-desmethyltamoxifen and 45% of 4OH-tamoxifen .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzymes, particularly CYP2D6, into endoxifen .
特性
IUPAC Name |
N-methyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-JZSWEIPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


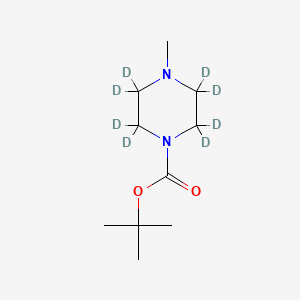
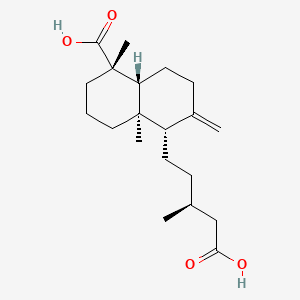
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
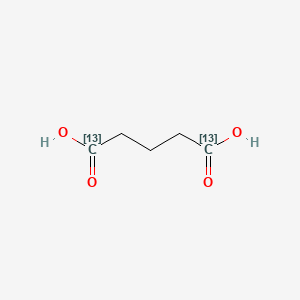
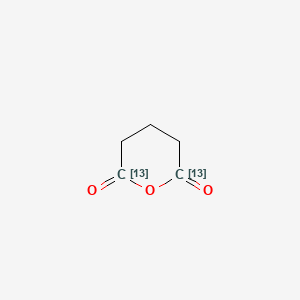
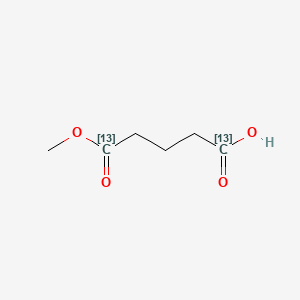
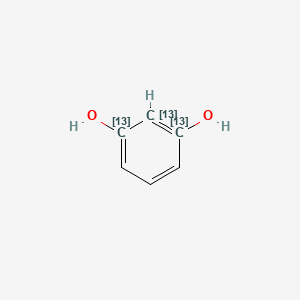
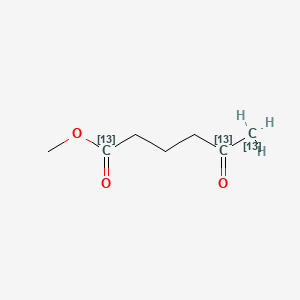
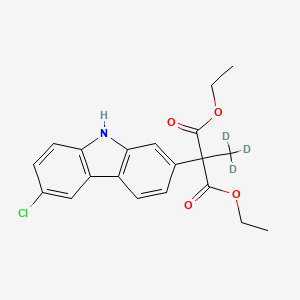

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
